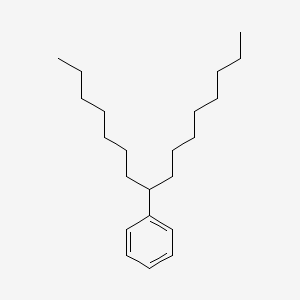
Hexadecane, 8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecane, 8-phenyl- is an organic compound with the molecular formula C22H38. It is a derivative of hexadecane, where a phenyl group is attached to the eighth carbon atom of the hexadecane chain. This compound is part of the alkylbenzene family and is known for its hydrophobic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecane, 8-phenyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of hexadecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the 8-phenyl derivative.
Industrial Production Methods
In industrial settings, the production of hexadecane, 8-phenyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity hexadecane, 8-phenyl-.
Chemical Reactions Analysis
Types of Reactions
Hexadecane, 8-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of phenyl-substituted carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the phenyl group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenyl-substituted carboxylic acids.
Reduction: Cyclohexyl-substituted hexadecane.
Substitution: Halogenated derivatives of hexadecane, 8-phenyl-.
Scientific Research Applications
Hexadecane, 8-phenyl- has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrophobic interactions and phase behavior of alkylbenzenes.
Biology: Investigated for its role in microbial degradation studies, particularly in understanding the biodegradation pathways of hydrophobic compounds.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
Industry: Utilized in the formulation of lubricants and surfactants, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of hexadecane, 8-phenyl- involves its interaction with hydrophobic environments. Its long alkyl chain and phenyl group allow it to integrate into lipid bilayers and other hydrophobic matrices, altering their physical properties. This compound can also act as a surfactant, reducing surface tension and facilitating the dispersion of hydrophobic substances.
Comparison with Similar Compounds
Similar Compounds
Hexadecane: A straight-chain alkane with the formula C16H34.
Octadecane: An alkane with the formula C18H38.
Dodecane: An alkane with the formula C12H26.
Uniqueness
Hexadecane, 8-phenyl- is unique due to the presence of the phenyl group at the eighth carbon position, which imparts distinct chemical and physical properties compared to other alkanes. This substitution enhances its hydrophobicity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
13419-23-3 |
|---|---|
Molecular Formula |
C22H38 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
hexadecan-8-ylbenzene |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-14-18-21(17-13-10-8-6-4-2)22-19-15-12-16-20-22/h12,15-16,19-21H,3-11,13-14,17-18H2,1-2H3 |
InChI Key |
LGXUGHSDZLQGOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


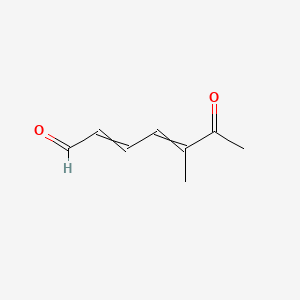
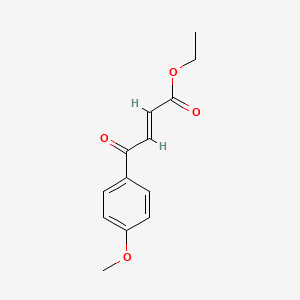
![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)


![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
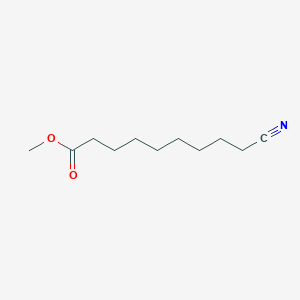
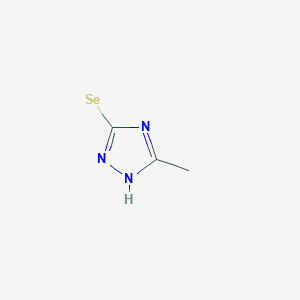
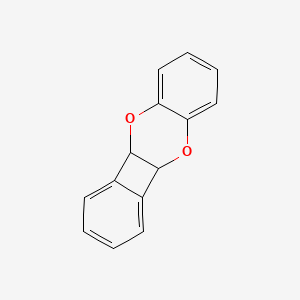
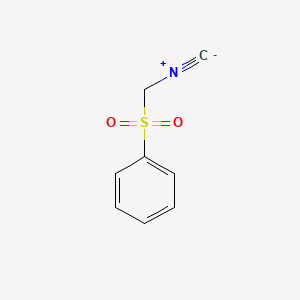
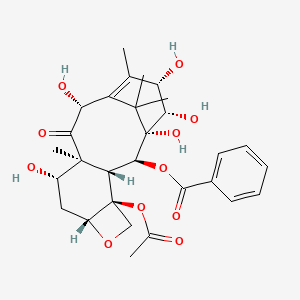
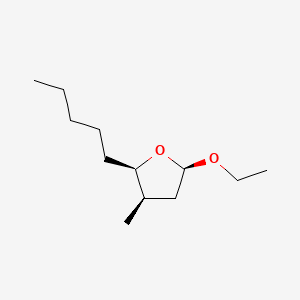
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
